![molecular formula C24H26ClN3O3S B2632792 (E)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide hydrochloride CAS No. 1217223-53-4](/img/structure/B2632792.png)
(E)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide hydrochloride
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Description
(E)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Compounds with structures similar to the specified chemical have been synthesized and evaluated for various biological activities. For instance, derivatives of 3,4-dihydroisoquinolin-2(1H)-yl and thiazole have been studied for their analgesic, anti-inflammatory, psychotropic, cytotoxic, antimicrobial, and anti-inflammatory activities. These studies have shown that such compounds can possess significant analgesic effects comparable to known analgesics, demonstrate high anti-inflammatory activity, exhibit selective cytotoxic effects against tumor cell lines, and have antimicrobial actions (Yusov et al., 2019; Zablotskaya et al., 2013).
Anticancer and Antitumor Applications
- Research into compounds containing elements of the specified molecule's structure, particularly those involving dihydroisoquinolin and thiazole components, has identified potential anticancer and antitumor applications. These compounds have been synthesized and tested for their efficacy against various cancer cell lines, with some showing better activity than existing chemotherapy agents. This highlights the potential of such compounds in developing new anticancer therapies (Ghorab et al., 2016; Zhang et al., 2020).
Synthesis and Chemical Properties
- The synthesis of compounds structurally related to the one has been extensively studied, showing the versatility of these molecules in creating a variety of heterocyclic compounds. These studies contribute to our understanding of the chemical properties and reactivity of such compounds, paving the way for their application in the synthesis of novel materials with potential therapeutic uses (Ramesh & Jeganmohan, 2021).
properties
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S.ClH/c1-29-21-9-7-17(13-22(21)30-2)8-10-23(28)26-24-25-20(16-31-24)15-27-12-11-18-5-3-4-6-19(18)14-27;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,26,28);1H/b10-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQGFPMMIOWSD-VRTOBVRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide hydrochloride |
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